molecular formula C15H18N4O5 B13448739 [(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate

[(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate

Cat. No.: B13448739
M. Wt: 334.33 g/mol
InChI Key: ZOVLGAUVYBEUSN-VHJLUJOGSA-N
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Description

[(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[74001,602,403,7]tridec-11-en-8-yl]methyl carbamate is a complex organic compound with a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate typically involves multiple steps, including the formation of the pentacyclic core and subsequent functionalization. The key steps in the synthetic route may include:

    Formation of the Pentacyclic Core: This step involves the cyclization of precursor molecules under specific conditions to form the pentacyclic structure. Common reagents used in this step include strong acids or bases, and the reaction may require elevated temperatures and pressures.

    Functionalization: After forming the core structure, various functional groups are introduced through reactions such as amination, methoxylation, and carbamation. These reactions often require specific catalysts and reagents to achieve the desired functionalization.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

[(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of [(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    [(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate: shares similarities with other pentacyclic compounds, such as:

Uniqueness

The uniqueness of [(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[74001,602,403,7]tridec-11-en-8-yl]methyl carbamate lies in its specific functional groups and the arrangement of its pentacyclic structure

Properties

Molecular Formula

C15H18N4O5

Molecular Weight

334.33 g/mol

IUPAC Name

[(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate

InChI

InChI=1S/C15H18N4O5/c1-5-9(16)10(20)8-6(4-24-13(17)22)15(23-2)11-7-3-18(15)14(8,12(5)21)19(7)11/h6-8,11H,3-4,16H2,1-2H3,(H2,17,22)/t6-,7+,8?,11+,14?,15-,19?/m1/s1

InChI Key

ZOVLGAUVYBEUSN-VHJLUJOGSA-N

Isomeric SMILES

CC1=C(C(=O)C2[C@H]([C@]3([C@@H]4[C@H]5N4C2(C1=O)N3C5)OC)COC(=O)N)N

Canonical SMILES

CC1=C(C(=O)C2C(C3(C4C5N4C2(C1=O)N3C5)OC)COC(=O)N)N

Origin of Product

United States

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